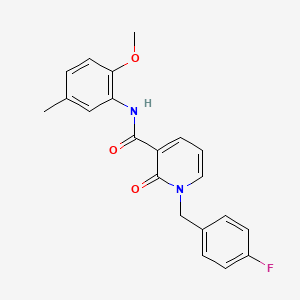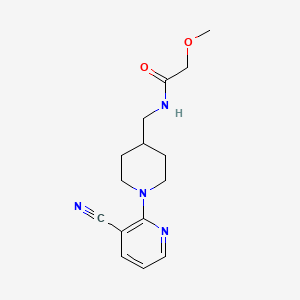
1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-ethoxyphenyl)-4-(4-fluorobenzyl)pyrazine-2,3(1H,4H)-dione is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as EF-24 and is a synthetic curcumin analog. EF-24 has been shown to have potential in the treatment of various diseases and disorders.
作用機序
EF-24 exerts its effects through various mechanisms of action. One of the main mechanisms of action is the inhibition of NF-kB, a transcription factor that plays a role in inflammation and cancer. EF-24 also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, EF-24 has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
EF-24 has been shown to have several biochemical and physiological effects. Studies have shown that EF-24 can reduce inflammation by inhibiting the production of inflammatory cytokines. EF-24 has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes. In addition, EF-24 has been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
EF-24 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. EF-24 is also cost-effective, making it an attractive compound for scientific research. However, EF-24 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. EF-24 also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research of EF-24. One direction is to investigate its potential in the treatment of other diseases and disorders, such as cardiovascular disease and arthritis. Another direction is to develop more effective formulations of EF-24 that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration of EF-24 for different diseases and disorders.
Conclusion
EF-24 is a synthetic curcumin analog that has shown potential in the treatment of various diseases and disorders. The synthesis method of EF-24 is relatively simple and cost-effective, making it an attractive compound for scientific research. EF-24 exerts its effects through various mechanisms of action and has several biochemical and physiological effects. While EF-24 has some limitations for lab experiments, there are several future directions for its research that could lead to the development of new treatments for various diseases and disorders.
合成法
The synthesis of EF-24 involves the reaction of curcumin with 4-fluorobenzyl bromide and sodium ethoxide. The resulting compound is then reacted with 4-ethoxyaniline to yield EF-24. The synthesis method of EF-24 is relatively simple and cost-effective, making it an attractive compound for scientific research.
科学的研究の応用
EF-24 has been extensively studied for its potential in the treatment of various diseases and disorders. Studies have shown that EF-24 has anti-inflammatory, anti-cancer, and anti-oxidant properties. EF-24 has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-4-[(4-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-25-17-9-7-16(8-10-17)22-12-11-21(18(23)19(22)24)13-14-3-5-15(20)6-4-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRWLKOYFSMOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one](/img/structure/B2670031.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2670033.png)
![3-(2-bromophenyl)-N-[(4-methoxythian-4-yl)methyl]propanamide](/img/structure/B2670034.png)
![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2670035.png)
![2-(4-ethylphenyl)-6-methylchromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2670040.png)
![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670044.png)
![5-chloro-N-[2-(3-chlorobenzenesulfonamido)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2670045.png)
![3-chloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2670048.png)
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2670049.png)
![ethyl 3-[8-({4-methyl-5-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)octanamido]benzoate](/img/structure/B2670050.png)
![[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2670051.png)